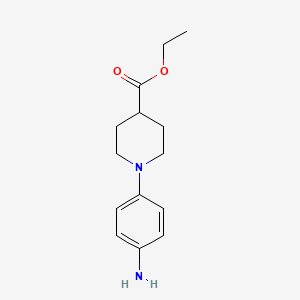

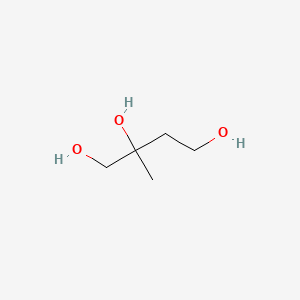

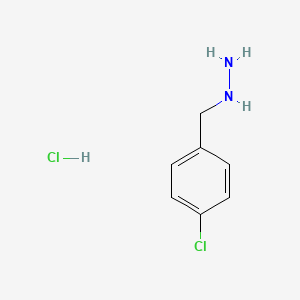

![molecular formula C14H8N2 B1598068 [1,1'-联苯]-3,3'-二腈 CAS No. 36852-02-5](/img/structure/B1598068.png)

[1,1'-联苯]-3,3'-二腈

描述

“[1,1’-Biphenyl]-3,3’-dicarbonitrile” is a derivative of biphenyl, which is an organic compound that forms colorless crystals . Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .

Molecular Structure Analysis

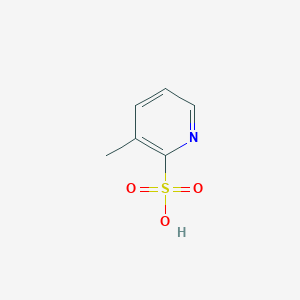

The biphenyl molecule consists of two connected phenyl rings . The 3D structure of biphenyl can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water, but soluble in typical organic solvents . The biphenyl molecule exists in two enantiomorphic twisted forms with an angle between the planes of the two rings of 44.4° .科学研究应用

Aggregation-Induced Emission (AIE)

3,3’-Dicyanobiphenyl: has potential applications in the field of Aggregation-Induced Emission (AIE) . AIE is a phenomenon where non-luminescent molecules in solutions show bright emission upon aggregate formation due to the restriction of intramolecular motions. This property is particularly useful for developing new luminescent materials that avoid the aggregation-caused fluorescence quenching effect common in traditional fluorophores .

Organic Electronics

In organic electronics, 3,3’-Dicyanobiphenyl derivatives can be utilized to create organic light-emitting diodes (OLEDs) with high current efficiency and excellent external quantum efficiency. The compound’s ability to form aggregates with enhanced brightness makes it a candidate for improving OLED performance .

Biomedical Research

The unique photophysical properties of 3,3’-Dicyanobiphenyl make it suitable for biomedical applications, such as the development of molecular probes for disease diagnosis, cell tracking, and image-guided surgery. Its role in AIE can be exploited to create probes that light up in response to specific biological processes .

Physical Process Monitoring

3,3’-Dicyanobiphenyl: can be used to monitor physical processes like glass transition, polymerization, and self-assembly. The AIE property allows for the visualization of these processes, which is valuable for understanding material behaviors and developing new materials .

Antimicrobial Agents

Derivatives of 3,3’-Dicyanobiphenyl have shown promise as potential antimicrobial agents. Research indicates that certain biphenyl derivatives exhibit inhibitory activities against Gram-negative bacteria, suggesting possible applications in developing new antibiotics .

Chemical Synthesis

The compound can serve as a precursor in the synthesis of complex organic molecules. Its cyano groups can undergo various chemical reactions, making it a versatile building block for synthesizing natural products and other valuable compounds .

Nanomaterials Engineering

Due to its structural properties, 3,3’-Dicyanobiphenyl can be used in the engineering of nanomaterials. It can contribute to the design of nanostructures with specific physicochemical properties for targeted applications in nanomedicine and other nanotechnological fields .

Environmental Science

While not directly related to 3,3’-Dicyanobiphenyl , biphenyl compounds have been studied for their environmental impact and applications. Understanding the behavior and applications of similar compounds can provide insights into the potential environmental applications or implications of 3,3’-Dicyanobiphenyl .

安全和危害

属性

IUPAC Name |

3-(3-cyanophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJJNOUAWHQIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362679 | |

| Record name | 3,3'-Dicyanobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-3,3'-dicarbonitrile | |

CAS RN |

36852-02-5 | |

| Record name | 3,3'-Dicyanobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

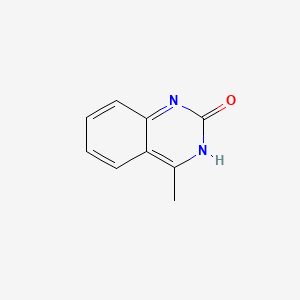

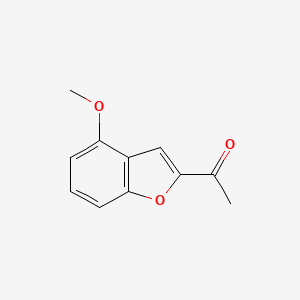

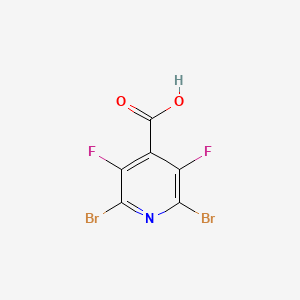

![3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid](/img/structure/B1597987.png)